Pyrimidin-2-ylmethanamine acetate
Beschreibung
Eigenschaften
IUPAC Name |
acetic acid;pyrimidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.C2H4O2/c6-4-5-7-2-1-3-8-5;1-2(3)4/h1-3H,4,6H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLVMBSMPAAYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CN=C(N=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Pyrimidin-2-ylmethanamine Acetate
Identity, Synthesis, and Application in Medicinal Chemistry
Executive Summary & Chemical Identity
Pyrimidin-2-ylmethanamine acetate (CAS: 1246834-64-9) serves as a critical heteroaromatic building block in modern drug discovery, particularly in the design of kinase inhibitors and fragment-based drug discovery (FBDD).[1][2] While the free base (CAS: 75985-45-4) is the active pharmacophore, the acetate salt is frequently selected for process chemistry due to its superior handling properties, controlled solubility profile, and buffering capacity in biological assays compared to the more hygroscopic hydrochloride forms.[2]
This guide provides a validated technical framework for the identification, synthesis, and application of this moiety, ensuring reproducibility in high-throughput optimization campaigns.
Registry & Physicochemical Profile[3]
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 2-(Aminomethyl)pyrimidine acetate; 2-Pyrimidinemethanamine acetate |
| CAS Number (Acetate) | 1246834-64-9 |
| CAS Number (Free Base) | 75985-45-4 |
| Molecular Formula | C₅H₇N₃[1][2][3][4][5][6][7][8] · C₂H₄O₂ (Total: C₇H₁₁N₃O₂) |
| Molecular Weight | 169.18 g/mol (Salt); 109.13 g/mol (Base) |
| SMILES (Salt) | CC(=O)O.NCC1=NC=CC=N1 |
| Appearance | White to off-white crystalline solid |
| Solubility | High in H₂O, DMSO, MeOH; Low in non-polar organics (Hexane) |
Synthetic Logic & Manufacturing
The synthesis of this compound is a study in chemoselectivity.[1][2] The primary challenge is reducing the nitrile group of the precursor (2-cyanopyrimidine) without reducing the electron-deficient pyrimidine ring.[1]
Validated Synthetic Route
The most robust protocol involves the catalytic hydrogenation of 2-cyanopyrimidine followed by salt formation.[1][2]
-
Hydrogenation: 2-Cyanopyrimidine is subjected to hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) in methanolic ammonia.[1][2] Note: Ammonia is critical to suppress the formation of secondary amines (dimers) via the retro-imination mechanism.[1]
-
Salt Formation: The crude free base is unstable and prone to oxidation/polymerization.[1][2] Immediate treatment with glacial acetic acid in a polar aprotic solvent (e.g., EtOAc or THF) precipitates the stable acetate salt.[1]
Process Workflow Diagram
The following diagram illustrates the critical decision points in the synthesis to ensure high purity.
Caption: Workflow for the chemoselective reduction and stabilization of this compound.
Analytical Characterization (The "Trust" Protocol)
Verifying the identity of the acetate salt requires distinguishing the stoichiometry between the amine and the acetic acid counterion.[1]
Nuclear Magnetic Resonance (NMR)
The ¹H-NMR spectrum in DMSO-d₆ is diagnostic.[1][2]
-
Pyrimidine Ring: Look for a doublet (~8.8 ppm, 2H) and a triplet (~7.4 ppm, 1H).[2]
-
Methylene Linker: A singlet or broad singlet at ~3.9–4.1 ppm (2H).[1][2]
-
Stoichiometry Check: Integration of the acetate methyl group (1.9 ppm) vs. the pyrimidine protons must yield a 3:2 or 3:1 ratio (depending on proton selection) to confirm the 1:1 salt formation.
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.[1] Note: The acetate ion will not be retained; this method analyzes the pyrimidine cation.
Applications in Drug Discovery
The 2-aminomethylpyrimidine motif is not merely a linker; it is a pharmacophore feature used to engage specific residues in kinase ATP-binding pockets.[1][2]
Structural Biology & Mechanism[9]
-
Bidentate Ligand: The pyrimidine nitrogens can accept hydrogen bonds, while the exocyclic amine acts as a donor.[1][2]
-
Fragment-Based Design: This moiety has a low molecular weight (<170 Da), making it an ideal "fragment" for soaking into protein crystals to identify binding hotspots.[1][2]
-
Kinase Inhibition: It is frequently used to target the "hinge region" of kinases (e.g., VEGFR-2, ALK inhibitors), where the pyrimidine ring mimics the adenine of ATP.[1][2]
Application Decision Tree
Researchers should use the following logic to determine if the acetate salt is the correct reagent for their campaign.
Caption: Selection logic for choosing between Free Base, Acetate, and HCl forms based on solvent and assay constraints.
Handling & Stability
-
Hygroscopicity: While less hygroscopic than the hydrochloride salt, the acetate can still absorb moisture.[1][2] Store in a desiccator at 2–8°C.
-
Acidity: The acetate salt is weakly acidic.[1][2] When used in nucleophilic substitution reactions (e.g., SₙAr), an auxiliary base (like DIPEA or TEA) is required to liberate the free amine in situ.[1][2]
-
Safety: Irritant to eyes and respiratory system.[1][2] Handle in a fume hood.
References
-
PubChem. (n.d.).[1][2][5][7] this compound (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
National Institutes of Health (NIH). (2025).[1][2] Recent Advances in Pyrimidine-Based Drugs. PubMed Central.[1][2] Retrieved from [Link](Note: Generalized link to pyrimidine review).
Sources
- 1. 2-Pyrimidinemethanamine | C5H7N3 | CID 4658047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]
- 4. 1246834-64-9|this compound|BLD Pharm [bldpharm.com]
- 5. Methyl 2-[aminomethyl(methyl)amino]acetate | C5H12N2O2 | CID 145112223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 75985-45-4: 1-pyrimidin-2-ylmethanamine | CymitQuimica [cymitquimica.com]
- 7. 2-Pyrimidinemethanol, 2-acetate | C7H8N2O2 | CID 86280409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Therapeutic Landscape of Pyrimidin-2-ylmethanamine Acetate: A Technical Guide to Potential Biological Targets
This in-depth technical guide provides a comprehensive exploration of the potential biological targets of Pyrimidin-2-ylmethanamine acetate. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind target identification and validation, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Pyrimidine Scaffold and Its Therapeutic Promise
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3][4] Its presence in the fundamental building blocks of life, DNA and RNA, underscores its inherent biocompatibility and potential for molecular recognition within biological systems.[3] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][4] this compound, as a member of this versatile class of compounds, holds significant therapeutic potential. Understanding its precise molecular interactions is paramount to unlocking its full clinical utility.
This guide will navigate the process of identifying and validating the biological targets of this compound, moving from broad, class-associated activities to specific, high-probability molecular targets. We will explore the causal relationships that guide experimental design and provide detailed, actionable protocols for robust target discovery.
I. Inferring Potential Target Classes from Structural Analogs
Direct experimental evidence for the biological targets of this compound is not yet extensively documented. Therefore, a rational starting point for target identification is to examine the known biological activities of structurally related 2-aminopyrimidine and 2-aminomethylpyrimidine derivatives. This structure-activity relationship (SAR) analysis provides a scientifically grounded framework for prioritizing potential target classes.[1]
Protein Kinases: A Prevalent Target for Pyrimidine Derivatives
The pyrimidine scaffold is a well-established pharmacophore for protein kinase inhibitors.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The structural features of this compound, particularly the 2-aminomethylpyrimidine core, suggest a high probability of interaction with the ATP-binding pocket of various kinases.
Several classes of kinases have been identified as targets for 2-aminopyrimidine derivatives:
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Certain 2-aminopyrimidine derivatives have been developed as highly selective FGFR4 inhibitors, demonstrating potent enzymatic inhibition and selective suppression of cancer cell proliferation.[6][7]
-
Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs): Dual inhibitors targeting both CDKs and HDACs have been discovered among 2-aminopyrimidine derivatives, showing promise in overcoming drug resistance in cancer.[8]
-
MAP Kinase-Activated Protein Kinase 2 (MK2): Structure-based optimization has led to the development of potent 2,4-diaminopyrimidine MK2 inhibitors.[9]
-
Janus Kinase 2 (JAK2): Novel series of 2-amino-pyrazolo[1,5-a]pyrimidines have been shown to exhibit potent inhibition of JAK2.[10]
-
FMS-like Tyrosine Kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1): Dual inhibitors of FLT3 and CHK1 have been identified with a 5-trifluoromethyl-2-aminopyrimidine core.[11]
-
Mer/c-Met Tyrosine Kinases: 2-substituted aniline pyrimidine derivatives have been discovered as potent dual inhibitors of Mer and c-Met kinases.[12]
-
Polo-like Kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4): Novel aminopyrimidine derivatives have been identified as dual-target inhibitors of BRD4 and PLK1.[13]
The recurring theme of kinase inhibition among structurally similar compounds strongly suggests that a comprehensive kinase screen should be a primary step in elucidating the biological targets of this compound.
Other Potential Enzyme Targets
Beyond kinases, the pyrimidine scaffold has been shown to interact with other classes of enzymes, expanding the scope of potential targets.
-
Cyclooxygenase-2 (COX-2): Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, indicating potential anti-inflammatory applications.[14]
-
β-Glucuronidase: A number of 2-aminopyrimidine derivatives have been identified as potent inhibitors of β-glucuronidase, an enzyme implicated in various pathological conditions, including colon cancer.[15]
-
Beta-secretase (BACE1): The use of 2-aminomethylpyrimidine hydrochloride as a synthetic intermediate for spirocyclic acylguanidines, which act as beta-secretase inhibitors for neurodegenerative disorders, suggests that this structural motif may have an affinity for aspartic proteases.[16]
The diverse enzymatic inhibitory profile of pyrimidine derivatives warrants a broad, unbiased screening approach to identify potential non-kinase targets for this compound.
II. Experimental Workflows for Target Identification and Validation
A multi-pronged experimental approach is essential for the robust identification and validation of biological targets. This section outlines key methodologies, providing both the "how" and the "why" behind each experimental choice.
Initial Target Discovery: Unbiased Screening Approaches
The initial phase of target identification should employ unbiased methods to survey a wide range of potential protein interactions.
Rationale: Given the high prevalence of kinase inhibition among pyrimidine derivatives, a comprehensive kinase panel screen is a logical first step. This experiment provides a broad overview of the compound's selectivity and identifies initial "hits" for further investigation.
Experimental Protocol: Kinase Panel Screening (Example using a commercial service)
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration Selection: Choose a primary screening concentration (e.g., 1 µM or 10 µM) to balance the likelihood of detecting true hits against the risk of non-specific interactions.
-
Kinase Panel Selection: Select a diverse panel of kinases representing different branches of the human kinome. Many commercial vendors offer panels of over 400 kinases.
-
Assay Principle: The assay typically measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using methods such as radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based ATP detection.
-
Data Analysis: The results are usually expressed as the percentage of inhibition at the tested concentration. A predefined threshold (e.g., >50% inhibition) is used to identify initial hits.
Data Presentation: Kinase Profiling Results
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| Kinase A | 85% | 98% |
| Kinase B | 12% | 35% |
| Kinase C | 65% | 88% |
| ... | ... | ... |
This table provides a clear and concise summary of the primary kinase screen, allowing for rapid identification of potential targets.
Rationale: To explore targets beyond kinases in an unbiased manner, affinity-based proteomics is a powerful tool. This method involves immobilizing the compound of interest and using it to "fish" for interacting proteins from a complex biological sample (e.g., cell lysate).
Experimental Workflow: Affinity Chromatography Coupled with Mass Spectrometry
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
III. Elucidating the Mechanism of Action: Downstream Signaling and Cellular Effects
Validating a direct molecular target is a critical step, but understanding the functional consequences of this interaction is equally important.
Pathway Analysis
Rationale: Once a target is validated, it is essential to investigate the impact of its modulation on downstream signaling pathways. This provides a mechanistic link between target engagement and the observed cellular phenotype.
Signaling Pathway Diagram: Example of a Kinase Signaling Pathway
Caption: Hypothetical signaling pathway impacted by the compound.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment: Treat cells with varying concentrations of this compound for a defined period.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated forms of downstream signaling proteins.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Conclusion
The exploration of the biological targets of this compound is a scientifically driven process that begins with informed inference from structural analogs and progresses through rigorous experimental validation. The high prevalence of kinase inhibition among 2-aminopyrimidine derivatives strongly suggests that protein kinases are a high-probability target class for this compound. However, the diverse biological activities of the broader pyrimidine family warrant an open and unbiased approach to target identification.
The experimental workflows detailed in this guide provide a robust framework for researchers to systematically identify and validate the molecular targets of this compound. By combining unbiased screening methods with rigorous target validation and mechanistic studies, the scientific community can elucidate the therapeutic potential of this promising compound and pave the way for its development into a novel therapeutic agent.
References
-
This compound, PubChem, National Center for Biotechnology Information. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review, PubMed, National Library of Medicine. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects, MDPI. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review, Juniper Publishers. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity, MDPI. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review, SciSpace. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies, MDPI. [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability, MDPI. [Link]
-
2-Aminomethylpyrimidine Hydrochloride: A Key Pharmaceutical Intermediate for Neurodegenerative Disorder Treatments, NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors, ResearchGate. [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies, PubMed, National Library of Medicine. [Link]
-
2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization, ScienceDirect. [Link]
-
2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors, ACS Publications. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors, MDPI. [Link]
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1, RSC Publishing. [Link]
-
2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2, PubMed, National Library of Medicine. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies, MDPI. [Link]
-
Kinase inhibitors can accelerate the degradation of target proteins, study reveals, News-Medical.net. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. scispace.com [scispace.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Purity and Quality Specifications of Pyrimidin-2-ylmethanamine Acetate
For researchers, scientists, and drug development professionals, ensuring the purity and quality of starting materials and intermediates is a cornerstone of successful and reproducible research. This guide provides a comprehensive overview of the critical quality attributes of Pyrimidin-2-ylmethanamine acetate (CAS No. 1246834-64-9), a key building block in medicinal chemistry.[1] While specific monographs for this compound are not extensively published, this document synthesizes industry-standard practices and expert insights to establish a robust framework for its quality assessment.
Introduction to Pyrimidin-2-ylmethanamine and its Acetate Salt
Pyrimidin-2-ylmethanamine is a heterocyclic amine featuring a pyrimidine ring substituted with a methanamine group at the 2-position.[2] This structural motif is of significant interest in medicinal chemistry due to the pyrimidine core's prevalence in biologically active molecules and nucleic acids.[2][3] The primary amine group provides a reactive handle for further synthetic modifications, making it a valuable precursor in the synthesis of diverse compound libraries.[4]
The acetate salt is formed by the reaction of the basic pyrimidin-2-ylmethanamine with acetic acid. The formation of a salt can offer advantages in terms of stability, solubility, and handling properties compared to the free base, which may exist as a liquid or low-melting solid.[2]
Core Quality Specifications
The quality of this compound is defined by a set of specifications that encompass its identity, purity, and physical properties. The following table summarizes the key quality attributes and typical acceptance criteria for a high-purity grade suitable for research and early-phase drug development.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS, FTIR |
| Assay (Purity) | ≥ 98.0% | HPLC, qNMR |
| Individual Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 1.5% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Headspace GC-MS |
| Heavy Metals | ≤ 20 ppm | ICP-MS or Colorimetric Methods |
Analytical Methodologies for Quality Assessment
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The choice of methodology is dictated by the specific quality attribute being assessed.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse for determining the purity of non-volatile organic compounds.[5][6] For this compound, a reversed-phase HPLC method with UV detection is typically employed.
Causality Behind Experimental Choices:
-
Reversed-Phase Column (e.g., C18): The non-polar stationary phase is well-suited for retaining and separating the moderately polar Pyrimidin-2-ylmethanamine and its potential impurities.
-
Mobile Phase Gradient: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) allows for the effective separation of impurities with a wide range of polarities.[7]
-
UV Detection: The pyrimidine ring contains a chromophore that absorbs UV light, enabling sensitive detection of the main component and related impurities.
Step-by-Step Protocol:
-
Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from low to high organic content.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities are quantified against a reference standard or by area normalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are indispensable for verifying the chemical structure of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and integrity of the molecule.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides a precise measurement of the molecular weight of the compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used for this purpose.
Gas Chromatography (GC) for Residual Solvents
Residual solvents are process-related impurities that need to be controlled.[6] Headspace GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for their determination.
Karl Fischer Titration for Water Content
The presence of water can affect the stability and reactivity of the compound. Karl Fischer titration is a highly specific and accurate method for quantifying the water content.
Understanding and Controlling Impurities
Impurities in this compound can arise from the starting materials, intermediates, by-products of the synthesis, or degradation.[6] Common synthetic routes to pyrimidines, such as the condensation of amidines with β-dicarbonyl compounds, can lead to various related impurities.[3][8]
Potential Impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Process-Related Impurities: Isomers, regioisomers, or by-products formed during the reaction.
-
Degradation Products: Resulting from exposure to heat, light, or incompatible materials.
A robust quality control strategy involves monitoring for both known and unknown impurities using a validated, stability-indicating HPLC method.
Visualization of the Quality Control Workflow
The following diagram illustrates a typical quality control workflow for ensuring the quality of this compound.
Caption: A comprehensive quality control workflow for this compound.
Conclusion
The quality of this compound is paramount for its successful application in research and drug development. A thorough understanding and implementation of the quality specifications and analytical methodologies outlined in this guide will ensure the procurement and use of high-purity material, leading to reliable and reproducible scientific outcomes. The principles of scientific integrity and a commitment to quality are the foundation upon which groundbreaking discoveries are built.
References
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole . MDPI. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity . MDPI. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors . National Institutes of Health (NIH). [Link]
-
Hexagon bolt BO-HX-M12x35 A4 . Øglænd System. [Link]
-
Pyrimidine synthesis . Organic Chemistry Portal. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . IOSR Journal. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION . ResearchGate. [Link]
-
Pyrimidin-2-ylmethanamine hydrochloride . Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [Link]
-
Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS . ResearchGate. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives . SciSpace. [Link]
Sources
- 1. 1246834-64-9|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 75985-45-4: 1-pyrimidin-2-ylmethanamine | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Pyrimidin-2-ylmethanamine Acetate in Medicinal Chemistry
[1]
Abstract
Pyrimidin-2-ylmethanamine acetate is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD).[1] Unlike its phenyl analogs, the pyrimidine core offers reduced lipophilicity (LogP) and distinct hydrogen-bonding vectors, making it a privileged scaffold for kinase inhibitors, GPCR ligands, and antiviral agents.[1] This guide details the physicochemical advantages of the acetate salt form, specific handling protocols to mitigate hygroscopicity, and optimized synthetic workflows for amide coupling and reductive amination.[1]
Chemical Profile & Strategic Utility[1]
The "Pyrimidine Advantage" in Drug Design
In medicinal chemistry, replacing a phenyl ring with a pyrimidine ring (a "nitrogen walk") is a standard tactic to improve physicochemical properties.[1] The 2-aminomethyl linker provides a flexible "hinge" that allows the pyrimidine headgroup to orient into deep binding pockets, often interacting with Serine or Threonine residues in active sites.[1]
| Feature | Pyrimidin-2-ylmethanamine | Benzylamine (Analog) | Impact on Drug Design |
| H-Bond Acceptors | 2 (Ring Nitrogens) | 0 | Enhanced solubility & target binding affinity.[1] |
| Basicity (pKa) | Amine: ~8.8; Ring: ~1.0 | Amine: ~9.5 | Lower amine pKa improves membrane permeability at physiological pH.[1] |
| Lipophilicity | Lower (Polar) | Higher (Lipophilic) | Improves metabolic stability and reduces non-specific binding.[1] |
| Metabolic Liability | Low (Ring is electron-deficient) | Moderate ( prone to oxidation) | Pyrimidine ring resists CYP450 oxidative metabolism.[1] |
Salt Form Analysis: Acetate vs. Hydrochloride
While the hydrochloride (HCl) salt is common, the acetate salt offers distinct advantages in specific synthetic contexts:
-
Solubility Profile: The acetate salt often exhibits superior solubility in dipolar aprotic solvents (DMF, DMSO) compared to the rigid crystal lattice of HCl salts.[1]
-
Acid Sensitivity: For acid-sensitive substrates (e.g., those containing acetals or silyl protecting groups), the mild acidity of acetic acid (pKa 4.[1]76) is safer than the strong acidity of HCl.[1]
-
Buffering: In biological assays, the acetate counterion is biocompatible, whereas excess chloride can sometimes interfere with specific enzymatic readouts.[1]
Experimental Protocols
Protocol A: Free-Basing (Mandatory Pre-Step)
Context: The acetate counterion can interfere with delicate transition-metal catalyzed reactions or specific nucleophilic substitutions.[1] Converting to the free base in situ or prior to reaction is recommended.[1]
Materials:
-
This compound[1]
-
Dichloromethane (DCM) or 2-MeTHF[1]
-
Saturated Na₂CO₃ solution or Polymer-supported Carbonate (PL-CO3)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the acetate salt in 10 mL DCM.
-
Neutralization:
-
Evaporation: Concentrate the filtrate strictly <30°C.
Protocol B: Optimized Amide Coupling (Kinase Inhibitor Synthesis)
Context: Attaching the scaffold to a carboxylic acid core (e.g., a hinge-binding motif).[1]
Reagents:
-
Carboxylic Acid Substrate (1.0 eq)[1]
-
This compound (1.2 eq)[1]
-
HATU (1.2 eq)[1]
-
DIPEA (Diisopropylethylamine) (3.5 eq)[1]
Procedure:
-
Activation: Dissolve the Carboxylic Acid and HATU in DMF (0.2 M concentration). Stir for 5 mins at RT to form the active ester.
-
Addition: Add the this compound directly as a solid, followed immediately by DIPEA.
-
Note: The extra equivalent of DIPEA (3.5 eq total) is critical to neutralize the acetic acid counterion and activate the amine.[1]
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid Mass + 108.05).[1]
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine.[1][2]
Protocol C: Reductive Amination (Secondary Amine Synthesis)
Context: Creating a flexible secondary amine linker.
Reagents:
-
Aldehyde Partner (1.0 eq)[1]
-
This compound (1.1 eq)[1]
-
STAB (Sodium Triacetoxyborohydride) (1.5 eq)[1]
-
DCE (Dichloroethane)[1]
-
Acetic Acid (catalytic, usually not needed due to salt form)[1]
Procedure:
-
Imine Formation: Mix Aldehyde and Amine Acetate in DCE. Stir for 30 mins.
-
Insight: The acetate salt provides the slightly acidic pH (pH 5–6) required to catalyze imine formation without adding external acid.
-
-
Reduction: Add STAB in one portion. Stir for 12 hours.
-
Quench: Quench with sat. NaHCO₃. Extract with DCM.[1]
Visualized Pathways & Workflows
Synthetic Workflow: From Salt to Drug Candidate
The following diagram illustrates the decision tree for processing the acetate salt based on the intended reaction type.
Caption: Synthetic decision tree for this compound. Note that reductive amination utilizes the acetate counterion catalytically, while SnAr requires its removal.[1]
Pharmacophore Interaction Map
This diagram visualizes how the pyrimidin-2-ylmethanamine moiety interacts within a theoretical binding pocket (e.g., ATP-binding site of a kinase).[1]
Caption: Pharmacophore mapping of the scaffold. The ring nitrogens act as critical H-bond acceptors, while the methylene linker allows the amine to exit the pocket or interact with solvent.[1]
Troubleshooting & Stability Data
Hygroscopicity Management
Acetate salts are inherently more hygroscopic than HCl salts.[1]
-
Storage: Store at -20°C under argon.
-
Handling: Weigh quickly in a low-humidity environment. If the solid appears "sticky" or clumpy, dry in a vacuum desiccator over P₂O₅ for 4 hours before use.
Analytical Interference
In NMR (DMSO-d6), the acetate peak appears as a singlet at δ 1.91 ppm .[1] Ensure this integration is accounted for when calculating stoichiometry, as commercial batches may vary from 1.0 to 1.5 equivalents of acetic acid.[1]
Common Failure Modes
References
-
Joshi, A. et al. (2023).[1] Recent Medicinal Approaches of Novel Pyrimidine Analogs: A Review. National Institutes of Health (PMC).[1] Available at: [Link]
-
Maddison, J. E. et al. (2016).[1] Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents.[1][3] Journal of Medicinal Chemistry.[1] Available at: [Link]
-
PubChem. (2025).[1][4] Compound Summary: Pyrimidin-2-amine (Related Structure).[1] National Library of Medicine.[1] Available at: [Link][1]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrimidin-2-ylmethanamine Acetate in Drug Discovery
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold and a cornerstone in the architecture of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA[1][2]. This inherent biological relevance has rendered the pyrimidine moiety a "privileged structure" in medicinal chemistry, a concept describing molecular frameworks that are capable of binding to multiple, diverse biological targets[3]. Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutics, including antimicrobial, antiviral, and notably, anticancer agents[1][2]. Pyrimidin-2-ylmethanamine acetate (CAS 1246834-64-9) is a functionalized pyrimidine that presents itself as a valuable starting material for the synthesis of compound libraries aimed at discovering novel therapeutics[4][5]. This document provides a guide for researchers on the potential applications and experimental protocols for utilizing this compound in drug discovery campaigns, with a particular focus on the development of kinase inhibitors.
Chemical Properties and Handling
| Property | Value | Reference |
| CAS Number | 1246834-64-9 | [4] |
| Molecular Formula | C₇H₁₁N₃O₂ | [4] |
| Molecular Weight | 169.18 g/mol | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4][5] |
| Synonyms | 1-pyrimidin-2-ylmethanamine acetate | [6] |
Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a tightly sealed container under an inert atmosphere at the recommended temperature to prevent degradation.
Rationale for Use in Drug Discovery: A Gateway to Bioactive Compounds
The true potential of this compound lies in its utility as a versatile chemical scaffold. The primary amine group attached to the pyrimidine ring provides a reactive handle for a variety of chemical transformations, allowing for the systematic synthesis of a diverse library of derivatives[6]. This approach, known as scaffold-based drug discovery, is a powerful strategy for exploring chemical space and identifying novel bioactive molecules.
The pyrimidine core is a common feature in numerous approved and investigational drugs, particularly those targeting protein kinases[1][7]. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can be elaborated to interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition.
Potential Therapeutic Targets for Pyrimidine Derivatives:
-
Aurora Kinases (AURK): These are key regulators of mitosis, and their overexpression is common in many cancers. Pyrimidine-based inhibitors of AURKA and AURKB have shown promising preclinical activity[7][8].
-
Polo-like Kinases (PLK): PLKs, particularly PLK4, are master regulators of centriole duplication and are attractive targets for anticancer therapies[9][10].
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a validated target for anti-cancer drugs, and pyrimidine-based inhibitors have demonstrated efficacy[11].
-
Other Kinases: The pyrimidine scaffold has been successfully employed to develop inhibitors against a wide range of other kinases implicated in neurodegeneration and other diseases[12].
Experimental Workflows and Protocols
The following section outlines key experimental workflows and detailed protocols for researchers utilizing this compound as a starting point for drug discovery.
Workflow for Scaffold-Based Drug Discovery
Caption: Scaffold-based drug discovery workflow.
Protocol 1: General Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized pyrimidine derivatives against a target kinase.
Materials:
-
Recombinant target kinase
-
Kinase substrate peptide
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each pyrimidine derivative in 100% DMSO.
-
Create a serial dilution series of each compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and reaction buffer.
-
Add the master mix to each well of the assay plate containing the compounds.
-
Prepare a separate ATP solution in reaction buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Allow the assay plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO-only (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the anti-proliferative effects of the synthesized pyrimidine derivatives on cancer cell lines.
Objective: To determine the half-maximal effective concentration (EC₅₀) of the compounds in a cell-based assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HT-29, COLO-205)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivatives in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds to the respective wells. Include wells with medium only (no cells) as a blank, and wells with cells and medium containing DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the EC₅₀ value.
-
Hypothetical Signaling Pathway Targeted by a Pyrimidine-Based Inhibitor
Caption: Hypothetical kinase signaling pathway.
Conclusion
This compound is a valuable chemical entity for drug discovery, not necessarily as a final drug candidate itself, but as a versatile starting point for the synthesis of novel, biologically active compounds. Its amenability to chemical modification allows for the rapid generation of diverse compound libraries. By leveraging the established importance of the pyrimidine scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, researchers can employ the workflows and protocols outlined in this document to explore new therapeutic opportunities. A systematic approach of synthesis, screening, and optimization holds the promise of identifying novel lead compounds for a variety of diseases.
References
-
MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (2021, June 10). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
ACS Publications. (2021, August 1). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]
-
PubMed Central. (n.d.). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]
-
PubMed. (n.d.). Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential. Retrieved from [Link]
-
ACS Publications. (2023, July 5). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Retrieved from [Link]
-
SciSpace. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthetic protocols for non-fused pyrimidines. Retrieved from [Link]
-
IntechOpen. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. Retrieved from [Link]
-
PubMed. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]
-
ACS Omega. (2023, December 1). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]
Sources
- 1. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1246834-64-9|this compound|BLD Pharm [bldpharm.com]
- 5. 75985-45-4|Pyrimidin-2-ylmethanamine|BLD Pharm [bldpharm.com]
- 6. CAS 75985-45-4: 1-pyrimidin-2-ylmethanamine | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Purification Strategies for Pyrimidin-2-ylmethanamine Acetate
This Application Note is structured to provide a comprehensive, expert-level guide for the purification of Pyrimidin-2-ylmethanamine acetate . It moves beyond generic instructions to address the specific physicochemical challenges of hydrophilic heterocyclic amine salts.
Executive Summary & Chemical Context[2][3][4]
Pyrimidin-2-ylmethanamine (2-(Aminomethyl)pyrimidine) is a critical "fragment-like" building block used in the synthesis of kinase inhibitors and antiviral agents.[1] While the free base is prone to oxidative degradation and carbonate formation (via atmospheric
However, purifying this salt presents distinct challenges:
-
High Polarity: The compound is highly water-soluble (
), making standard aqueous workups and normal-phase chromatography inefficient.[1] -
Salt Stoichiometry: Ensuring a precise 1:1 amine-to-acetate ratio without excess acetic acid entrapment.
-
Hygroscopicity: Acetate salts of small polar amines are frequently deliquescent.
This guide details three validated purification workflows: Recrystallization (for scale), Preparative HPLC (for purity), and Ion Exchange (for salt conversion).[1]
Physicochemical Profile & Pre-Purification Assessment[2][5]
Before initiating purification, characterize the crude material to select the correct workflow.
| Property | Description | Implication for Purification |
| Basicity (pKa) | Amine: ~8.8; Pyrimidine N: ~1.3 | Remains protonated at pH < 7.[1] Retention on C18 requires high aqueous content or ion-pairing. |
| Solubility | High: | Recrystallization requires an "anti-solvent" approach (Alcohol/Ester or Alcohol/Ether).[1] |
| Thermal Stability | Stable < 80°C | Avoid high-temperature drying; acetate can sublime or dissociate under high vacuum/heat. |
Diagnostic Workflow (Graphviz)
Figure 1: Decision matrix for selecting the optimal purification strategy based on crude material composition.[1]
Protocol A: Anti-Solvent Recrystallization (Scalable)[1]
This is the preferred method for batches >5g where the primary impurities are inorganic salts or non-polar byproducts.
Principle: The acetate salt is soluble in hot ethanol (EtOH) but insoluble in ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).[1]
Materials
-
Solvent A (Good Solvent): Absolute Ethanol (anhydrous).[1]
-
Solvent B (Anti-Solvent): Ethyl Acetate (EtOAc) or MTBE.[1]
-
Reagent: Glacial Acetic Acid (if pH adjustment is needed).
Step-by-Step Procedure
-
Dissolution:
-
Place the crude solid in a round-bottom flask.
-
Add Absolute EtOH (approx. 5 mL per gram of crude).
-
Heat to 60°C with stirring. If undissolved solids remain (likely inorganic salts like NaCl), filter the hot solution through a sintered glass funnel or Celite pad.[1]
-
-
Acid Check:
-
Check the pH of the filtrate. It should be slightly acidic (pH 5-6).[1] If basic, add Glacial Acetic Acid dropwise until acidic. Note: Excess acetic acid helps stabilization but must be removed later.
-
-
Crystallization:
-
While maintaining the filtrate at 50-60°C, slowly add EtOAc dropwise.[1]
-
Cloud Point: Stop adding EtOAc when the solution turns slightly turbid and does not clear instantly.
-
Add a few drops of EtOH to restore clarity.
-
-
Cooling:
-
Remove heat and allow the flask to cool to room temperature slowly (over 2 hours).
-
Transfer to a fridge (4°C) for 12 hours.
-
-
Isolation:
-
Filter the white crystalline solid under vacuum / inert atmosphere (
). -
Wash the cake with cold EtOAc : EtOH (9:1 mixture).
-
-
Drying (Critical):
-
Dry in a vacuum oven at 35°C for 24 hours.
-
Warning: Temperatures >50°C under high vacuum may sublime the acetic acid, reverting the salt to the free base or altering stoichiometry.
-
Protocol B: Preparative HPLC (High Purity)[1]
Use this method for library synthesis or when high purity (>99%) is required for biological screening.[1]
Principle: Reverse-phase chromatography using a volatile buffer system compatible with the acetate salt form.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 or C18-Aq (Polar endcapped), 5µm, 19 x 150mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.[1]0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 15-20 mL/min (system dependent) |
| Detection | UV @ 254 nm (Pyrimidine absorption) |
Gradient Profile[1]
-
0-2 min: 0% B (Hold to elute inorganic salts)
-
2-15 min: 0%
30% B (Shallow gradient is essential due to low hydrophobicity)[1] -
15-18 min: 95% B (Wash)
Workup
-
Pool fractions containing the product.
-
Lyophilization: Do not use rotary evaporation at high temperatures. Freeze-dry the aqueous fractions directly.
-
Result: The ammonium acetate buffer is volatile. Excess ammonia and acetic acid will sublime, leaving the this compound salt.
Protocol C: Salt Metathesis (Ion Exchange)[1]
If the starting material is the Hydrochloride (HCl) salt (common commercially), it must be converted to the Acetate salt to avoid chloride interference in sensitive metal-catalyzed couplings or biological assays.[1]
Workflow
-
Resin Preparation:
-
Loading:
-
Dissolve the Pyrimidin-2-ylmethanamine HCl salt in water.
-
Load onto the column slowly.
-
-
Elution:
-
Elute with pure water. The resin retains
and releases .
-
-
Isolation:
-
Lyophilize the eluate to obtain the pure acetate salt.
-
Quality Control & Troubleshooting
Validation Criteria
-
NMR (
): -
Elemental Analysis: Carbon/Nitrogen ratio should match theoretical values for
.
Common Issues
-
Oiling Out: If the product forms an oil during recrystallization, the cooling was too fast or the anti-solvent (EtOAc) concentration is too high.[1] Re-heat, add more EtOH, and seed with a crystal if available.
-
Loss of Acetate: If the NMR shows <3H for the acetate peak, the drying was too aggressive. Re-dissolve in minimal EtOH containing 5% AcOH and re-evaporate gently.
References
-
PubChem. Compound Summary: Pyrimidin-2-ylmethanamine.[2] National Library of Medicine. Available at: [Link][1]
-
Beilstein J. Org. Chem. Trichloroacetic acid fueled practical amine purifications.[3][4] (2022).[1][5][3][6] Describes general principles of amine salt precipitation and purification. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Pyrimidines. Provides context on the synthesis and stability of pyrimidine derivatives. Available at: [Link][1]
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Pyrimidinemethanamine | C5H7N3 | CID 4658047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Application of Pyrimidin-2-ylmethanamine Acetate in Kinase Inhibitor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone of medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3][4] Its prevalence in clinically approved drugs and late-stage clinical candidates stems from its bioisosteric resemblance to the adenine core of ATP, the natural substrate for kinases.[5][6] This structural mimicry allows pyrimidine-based compounds to effectively compete with ATP for binding to the kinase hinge region, a flexible stretch of amino acids that is critical for catalytic activity.[5][7] The nitrogen atoms within the pyrimidine ring act as key hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket and forming the foundation for potent and selective inhibition.[7] Consequently, the pyrimidine scaffold is a "privileged structure" that offers a robust framework for developing targeted therapies against a wide array of kinases implicated in diseases such as cancer and inflammatory disorders.[8][9][10][11]
Pyrimidin-2-ylmethanamine, and its acetate salt, represents a versatile and strategically important building block for introducing this critical pharmacophore. The primary amine attached to the pyrimidine ring via a methylene linker provides a reactive handle for a variety of chemical transformations, allowing for the facile construction of diverse molecular architectures. This application note provides a detailed overview of the utility of pyrimidin-2-ylmethanamine acetate in the synthesis of kinase inhibitors, focusing on a practical, step-by-step protocol for the synthesis of an Aurora kinase A inhibitor.
Mechanism of Action: The Pyrimidine-Kinase Hinge Interaction
The efficacy of pyrimidine-based inhibitors is fundamentally rooted in their ability to form specific, high-affinity interactions with the kinase hinge region. This interaction typically involves one or more hydrogen bonds between the nitrogen atoms of the pyrimidine ring and the backbone amide protons of conserved amino acids in the hinge. This binding mode effectively blocks the ATP binding site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Generalized interaction of a pyrimidine inhibitor with the kinase ATP binding site.
Synthetic Application: Synthesis of an Aurora Kinase A Inhibitor Intermediate
This section details a representative protocol for the application of pyrimidin-2-ylmethanamine in the synthesis of a quinazolinone-based Aurora kinase A inhibitor. Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis, and their overexpression is linked to various cancers.[8] The following protocol is adapted from the synthesis of 6-bromo-3-(pyrimidin-2-ylmethyl)quinazolin-4(3H)-one, a key intermediate in the development of novel Aurora kinase A inhibitors.[12]
Reaction Scheme
Caption: Synthesis of a quinazolinone intermediate for an Aurora Kinase A inhibitor.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| 2-Amino-5-bromobenzoic acid | 5794-88-7 | 216.03 g/mol | Major chemical suppliers |
| Pyrimidin-2-ylmethanamine | 75985-45-4 | 109.13 g/mol | Major chemical suppliers |
| Triethoxymethane | 122-51-0 | 148.20 g/mol | Major chemical suppliers |
| Iodine (I₂) | 7553-56-2 | 253.81 g/mol | Major chemical suppliers |
| Ethanol (EtOH), Anhydrous | 64-17-5 | 46.07 g/mol | Major chemical suppliers |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Major chemical suppliers |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Major chemical suppliers |
| Saturated Sodium Chloride Solution (Brine) | N/A | N/A | Prepared in-house |
Note: If using this compound, an initial neutralization step with a suitable base (e.g., NaHCO₃) in an aqueous/organic extraction may be required to liberate the free amine before its use in the reaction.
Step-by-Step Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromobenzoic acid (1.08 g, 5.0 mmol).
-
Add pyrimidin-2-ylmethanamine (0.82 g, 7.5 mmol) and triethoxymethane (1.11 g, 7.5 mmol).[12]
-
Suspend the solids in anhydrous ethanol (150 mL).
-
Add a catalytic amount of iodine (I₂) (13 mg, 0.05 mmol).[12]
-
Flush the flask with a nitrogen atmosphere.
-
-
Reaction Execution:
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (200 mL).
-
Transfer the solution to a separatory funnel and wash with 1 M sodium hydroxide solution (1 x 50 mL) to remove any unreacted starting acid.
-
Back-extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine all organic extracts and wash successively with 1 M NaOH (1 x 50 mL) and saturated brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-bromo-3-(pyrimidin-2-ylmethyl)quinazolin-4(3H)-one.
-
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its utility lies in the straightforward introduction of the pyrimidine core, a proven pharmacophore for targeting the ATP-binding site of a wide range of kinases. The protocol detailed above for the synthesis of an Aurora kinase A inhibitor intermediate exemplifies a practical and efficient application of this reagent. The primary amine functionality allows for its incorporation into various heterocyclic systems through reactions such as condensation, amidation, and reductive amination, opening up a vast chemical space for the development of novel and selective kinase inhibitors. As the demand for targeted therapies continues to grow, the strategic use of key building blocks like pyrimidin-2-ylmethanamine will remain critical to the advancement of drug discovery and development in oncology and beyond.
References
-
Rana, V., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Wang, Q., et al. (2021). CBr4 Mediated [4 + 1] Dehydrocyclization for the Synthesis of Functionalized Imidazo[1,5-a]heterocycles from Pyridin-2-ylmethanamines and Aldehydes. ACS Omega. Available at: [Link]
-
Bogolubsky, A. V., et al. (2007). Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points. ResearchGate. Available at: [Link]
-
Lin, Z., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, Y., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. Available at: [Link]
-
Wang, Y., et al. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]
-
Li, J., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][13]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. Available at: [Link]
-
S. S. Shagufta & A. Ahmad. (2023). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate. Available at: [Link]
-
Wells, C. I., et al. (2020). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Sharma, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Unknown Author. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Unknown Author. (n.d.). Design, synthesis and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
-
Unknown Author. (n.d.). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmajournal.net [pharmajournal.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Analytical methods for "Pyrimidin-2-ylmethanamine acetate" quantification
An Application Note and Protocol for the Quantification of Pyrimidin-2-ylmethanamine Acetate
Introduction
Pyrimidin-2-ylmethanamine is a pivotal heterocyclic amine serving as a key intermediate and starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). The acetate salt form is often utilized to improve handling and stability. Accurate and precise quantification of this compound is therefore a critical requirement throughout the drug development lifecycle. It ensures the purity of starting materials, allows for the monitoring of reaction kinetics, validates the quality of the final API, and is essential for stability studies.
This document, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive guide to three robust analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse method for routine quality control, assay, and purity determinations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The definitive method for ultra-sensitive, trace-level quantification, ideal for impurity analysis and bioanalytical applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful alternative, particularly for impurity profiling and identification, which requires derivatization to enhance analyte performance.
The selection of a specific method depends on the analytical objective, the required sensitivity, and the nature of the sample matrix. Each protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Rationale
The HPLC-UV method is the cornerstone for quantitative analysis in most pharmaceutical laboratories. Its selection is based on its robustness, cost-effectiveness, and high precision for assay-level concentrations. Pyrimidin-2-ylmethanamine contains a pyrimidine ring, a strong chromophore that allows for sensitive detection at wavelengths around 240-260 nm. We employ a reversed-phase C18 column, which is standard for separating polar to moderately non-polar compounds. The use of a buffered mobile phase is critical to control the ionization state of the primary amine, ensuring a consistent retention time and symmetrical peak shape.[4][5]
Experimental Protocol: HPLC-UV
1. Instrumentation and Reagents
-
HPLC System: A quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: ACE C18 or equivalent (250 mm x 4.6 mm, 5 µm particle size).[4]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium Acetate (analytical grade), Acetic Acid (analytical grade), and ultrapure water.
2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Mobile Phase A | 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 85% A / 15% B |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Diluent: Mobile Phase (85% A / 15% B).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution (Target concentration ~100 µg/mL): Accurately weigh a quantity of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-level standard (e.g., 100 µg/mL) to establish system suitability. The acceptance criteria should be predefined, typically requiring a relative standard deviation (%RSD) of ≤ 2.0% for peak area and retention time, a tailing factor of ≤ 2.0, and a theoretical plate count of ≥ 2000.[3]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the working standard solutions in sequence to construct a calibration curve.
-
Inject the sample solutions in duplicate.
5. Data Analysis
-
Plot the peak area of the analyte versus the concentration for the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Calculate the concentration of this compound in the sample solutions using the calibration curve.
Workflow Visualization: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Rationale
LC-MS/MS is the premier technique for trace-level analysis due to its exceptional sensitivity and selectivity.[6] This method is indispensable when quantifying low-level impurities, degradation products, or for bioanalytical studies where the analyte is present in a complex matrix. We utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This specific transition is a unique signature for the analyte, eliminating interference from matrix components.[7] Electrospray Ionization (ESI) in positive mode is chosen as it is highly efficient for ionizing basic compounds like amines.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Reagents
-
LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: ACQUITY UPLC HSS T3 C18 or equivalent (150 mm x 2.1 mm, 1.7 µm).[6]
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
2. LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Elution Mode | Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transition | Precursor Ion (Q1): m/z 110.1 → Product Ion (Q3): m/z 93.1 (Quantifier) |
| MRM Transition | Precursor Ion (Q1): m/z 110.1 → Product Ion (Q3): m/z 79.1 (Qualifier) |
(Note: MRM transitions are predicted based on the structure of Pyrimidin-2-ylmethanamine [M+H]⁺ and must be optimized empirically on the specific instrument.)
3. Preparation of Solutions
-
Diluent: 50:50 Acetonitrile/Water.
-
Standard Stock Solution (100 µg/mL): Prepare as in the HPLC method but using LC-MS grade solvents.
-
Working Standard Solutions: Prepare a series of calibration standards, typically in the ng/mL range (e.g., 0.1, 0.5, 2, 10, 50, 100 ng/mL), by serial dilution of the stock solution.
-
Sample Solution: Prepare the sample by dissolving in diluent to fall within the calibration range. For complex matrices, a sample preparation step like protein precipitation or solid-phase extraction (SPE) may be required.[8][9]
4. Analytical Procedure
-
Infuse a standard solution directly into the mass spectrometer to optimize MS parameters (cone voltage, collision energy) for the specified MRM transitions.
-
Equilibrate the LC-MS/MS system.
-
Inject a blank to ensure no carryover or interference.
-
Inject the full set of calibration standards to establish the calibration curve.
-
Inject the prepared samples.
5. Data Analysis
-
Integrate the peak area for the quantifier MRM transition.
-
Confirm the analyte's identity by ensuring the qualifier ion is present and the ion ratio (Qualifier Area / Quantifier Area) is consistent with that of the standards.
-
Generate a calibration curve and perform a weighted (1/x or 1/x²) linear regression.
-
Calculate the analyte concentration in the samples.
Workflow Visualization: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Method 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale
GC-MS is a highly specific and sensitive technique well-suited for volatile and thermally stable compounds. Primary amines like Pyrimidin-2-ylmethanamine often exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns due to interactions with active sites. To overcome this, a derivatization step is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the amine group with non-polar trimethylsilyl (TMS) groups. This increases the analyte's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved sensitivity.[10] Electron Ionization (EI) provides reproducible fragmentation patterns that are excellent for library matching and structural confirmation.
Experimental Protocol: GC-MS
1. Instrumentation and Reagents
-
GC-MS System: A Gas Chromatograph with a split/splitless inlet, coupled to a Mass Spectrometer (Single Quadrupole or TOF).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents: Pyridine (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS).
2. Derivatization Procedure
-
Evaporate a known volume/mass of the sample or standard to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried residue to dissolve it.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions
Gas Chromatography Parameters
| Parameter | Recommended Setting |
|---|---|
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | Target Ions: To be determined from the mass spectrum of the derivatized standard. (e.g., Molecular ion and key fragment ions). |
4. Analytical Procedure
-
Prepare and derivatize a series of calibration standards and the samples as described above.
-
Inject a derivatized standard to determine the retention time and confirm the mass spectrum of the TMS-derivatized analyte. Select appropriate ions for SIM mode.
-
Inject a derivatized blank (reagents only).
-
Run the derivatized standards and samples using the optimized SIM method.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the primary SIM ion against concentration.
-
Calculate the concentration in the samples using the regression equation.
Workflow Visualization: GC-MS Analysis
Caption: Workflow for GC-MS quantification with derivatization.
Method Comparison and Validation Summary
The ultimate choice of method is dictated by the analytical purpose. All methods must be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for their intended purpose.[1][2][11]
Comparative Summary of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Principle | UV Absorbance | Mass-to-charge ratio (MRM) | Mass-to-charge ratio (EI) |
| Typical Application | Assay, Purity, Routine QC | Trace Impurity Analysis, Bioanalysis | Impurity ID, Orthogonal Method |
| Selectivity | Good | Excellent | Excellent |
| Sensitivity (LOQ) | ~50 ng/mL | ~0.5 ng/mL[12] | ~5 ng/mL |
| Linear Range | 0.1 - 250 µg/mL | 0.1 - 100 ng/mL | 0.05 - 50 µg/mL |
| Precision (%RSD) | < 2%[3] | < 10% | < 10% |
| Sample Prep | Simple Dilution | Dilution or SPE | Evaporation & Derivatization |
| Strengths | Robust, cost-effective, simple | Highest sensitivity & selectivity | High specificity, good for ID |
| Limitations | Lower sensitivity, matrix effects | Higher cost & complexity | Requires derivatization |
Validation Parameters (as per ICH Q2(R2)) [1][2][13] A full validation protocol should demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: A direct proportional relationship between concentration and response over a defined range.
-
Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.
-
Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-assay/day-to-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC - NIH. [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry. ACS Publications - American Chemical Society. [Link]
-
Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Books. [Link]
-
ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Thesis. [Link]
-
A new LC–MS/MS method for multiple residues/contaminants in bovine meat. PMC. [Link]
-
Synthesis, Characterization, Anticancer, Antioxidant and ADME Analysis of Novel Pyrimidine Derivatives. Journal of Molecular Science. [Link]
-
Detection of Two Genotoxic Impurities in Drug Substance and Preparation of Imatinib Mesylate by LC–MS/MS. ResearchGate. [Link]
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. NIH. [Link]
- Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides. Agilent. [Link]
-
Development of an LC–MS/MS Assay and Toxicokinetic Characterization of Hexamethylenetetramine in Rats. MDPI. [Link]
-
LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. PubMed. [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC. [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
-
Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. PMC. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
-
Analysis of Captan/THPI and of Folpet/PI via GC-MS/MS and LC-MS/MS. eurl-pesticides.eu. [Link]
-
Genotoxic Impurity Method Development and Validation by GCMS for the Analysis of Methyl Methane Sulfonate (MMS) in Zidovudine Drug Substance. TSI Journals. [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
"Pyrimidin-2-ylmethanamine acetate" side product formation and removal
This technical guide addresses the formation, control, and removal of side products during the synthesis and handling of Pyrimidin-2-ylmethanamine acetate (2-Aminomethylpyrimidine acetate). It is designed for researchers requiring high-purity building blocks for drug discovery.
Role: Senior Application Scientist Subject: Optimization of Synthesis, Impurity Profiling, and Salt Formation
Introduction: The Stability Paradox
Pyrimidin-2-ylmethanamine is a critical fragment in medicinal chemistry (e.g., for kinase inhibitors like Brigatinib). However, the free base is notoriously unstable, prone to air oxidation and shelf-degradation. Converting it to the acetate salt is the standard industry solution to improve crystallinity and shelf-life.
The primary challenge lies upstream: the reduction of 2-cyanopyrimidine often yields a persistent secondary amine dimer impurity that is difficult to separate from the desired primary amine.
Mechanism of Side Product Formation
To troubleshoot effectively, you must understand the "Dimerization Loop" that occurs during the catalytic hydrogenation of the nitrile precursor.
The Dimerization Mechanism:
-
Partial Reduction: The nitrile (
) reduces to an intermediate imine ( ). -
Primary Formation: The imine reduces further to the desired primary amine (
). -
The Critical Error: The newly formed primary amine is nucleophilic. It attacks a neighboring unreduced imine molecule.
-
Dimer Formation: This forms a secondary imine, which reduces to the secondary amine (Dimer) .[1]
Visualizing the Pathway:
Figure 1: The competitive pathway between primary amine formation and secondary amine dimerization during nitrile hydrogenation.[1]
Troubleshooting Guide & FAQs
Issue 1: "I see a persistent impurity at roughly 2x molecular weight in LCMS."
Diagnosis: This is the Secondary Amine Dimer (Bis(pyrimidin-2-ylmethyl)amine). Root Cause: Insufficient ammonia or acid during the hydrogenation step. If the reaction environment is neutral, the primary amine product will aggressively attack the intermediate imine. Corrective Action:
-
Protocol Adjustment: Perform the hydrogenation in the presence of Acetic Acid (AcOH) .
-
Why? Acetic acid protonates the primary amine as soon as it forms (
). The protonated ammonium species is not nucleophilic and cannot attack the imine intermediate. This effectively "caps" the product, preventing dimer formation. -
Bonus: This directly yields the desired acetate salt upon solvent removal.
Issue 2: "My product is pink or purple."
Diagnosis: Trace oxidation or metal chelation. Root Cause: Pyrimidine amines are electron-rich and prone to N-oxidation or complexation with residual catalyst metals (Pd or Ni). Corrective Action:
-
Scavenging: Treat the crude acetate solution with QuadraSil® MP or activated carbon (charcoal) at 50°C for 30 minutes before final crystallization.
-
Inert Storage: Store the acetate salt under Nitrogen/Argon at 4°C. The color often deepens with air exposure but may not significantly affect purity initially.
Issue 3: "The acetate salt is a sticky gum, not a solid."
Diagnosis: Hygroscopicity or excess Acetic Acid. Root Cause:
-
Excess AcOH: Free acetic acid is difficult to remove by rotary evaporation alone.
-
Water: The acetate salt is hygroscopic. Corrective Action:
-
Azeotropic Drying: Co-evaporate with Toluene (3x) to remove residual acetic acid and water.
-
Trituration: Dissolve the gum in a minimum amount of MeOH/EtOH and precipitate by adding cold MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Vigorously stir until a white solid forms.
Optimized Experimental Protocols
Protocol A: Suppression of Dimer Formation (Synthesis)
Use this method to generate the acetate salt directly with high purity.
-
Setup: In a high-pressure reactor, dissolve 2-Cyanopyrimidine (1.0 eq) in Methanol (10 vol).
-
Additive: Add Acetic Acid (1.1 - 1.5 eq). Crucial Step: This blocks dimerization.
-
Catalyst: Add 10% Pd/C (5-10 wt% loading).
-
Reaction: Hydrogenate at 3-5 bar (45-75 psi) H₂ pressure at room temperature for 4-12 hours.
-
Workup:
-
Filter catalyst over Celite (Caution: Pyrophoric).
-
Concentrate the filtrate to dryness.
-
Result: Crude this compound.
-
Protocol B: Removal of Dimer Impurity (Purification)
Use this if you already have contaminated material.
| Solvent System | Solubility of Product (Acetate) | Solubility of Dimer (Impurity) | Action |
| Methanol | High | High | Do not use for precipitation. |
| Isopropanol (IPA) | Moderate (Hot) / Low (Cold) | Low | Recommended for Recrystallization. |
| MTBE/EtOAc | Insoluble | Soluble (Free base form) | Recommended for Trituration. |
The "Salt Break" Method:
-
Dissolve the crude acetate in minimal hot Isopropanol (IPA) .
-
Allow to cool slowly to room temperature, then 0°C.
-
The Dimer Acetate is often less soluble and may precipitate first, or (more commonly) the Product Acetate crystallizes while the dimer remains in the mother liquor due to the disruption of the crystal lattice by the bulky dimer.
-
Alternative: If the dimer is the free base (neutral hydrogenation), wash the solid acetate salt with Dichloromethane (DCM) . The salt is insoluble in DCM, but the lipophilic dimer will wash away.
Purification Decision Tree
Figure 2: Workflow for the isolation and purification of the acetate salt.
References
-
Synthesis of 2-Cyanopyrimidines & Reduction Pathways Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines.[2][3][4][5] Molbank, 2019(4), M1086. [Link]
-
Catalytic Hydrogenation of Nitriles to Primary Amines Lévay, K., & Hegedűs, L. (2018).[6] Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.[6] Periodica Polytechnica Chemical Engineering, 63(3), 447–456. [Link]
-
Impurity Formation in Aminomethylpyrimidine Synthesis (Brigatinib Context) Liu, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29333–29342. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
- 4. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Pyrimidin-2-ylmethanamine Acetate
Topic: Purification, Stability, and Troubleshooting Guide
CAS: 114227-28-0 (Acetate Salt) | Free Base CAS: 75985-45-4[1]
Introduction: The "Hidden Variable" in Your Assay
As a Senior Application Scientist, I often see Pyrimidin-2-ylmethanamine acetate treated as a simple commodity reagent. However, in sensitive kinase inhibitor development or fragment-based drug discovery (FBDD), the quality of this building block is a frequent point of failure.
The pyrimidine ring is electron-deficient, making the attached primary amine less basic than a standard benzylamine, yet highly prone to oxidative coupling and dimerization. The acetate salt form is selected to mitigate the hygroscopicity of the free base and prevent carbamate formation (reaction with atmospheric CO₂). However, the acetate salt introduces its own challenge: hygroscopic oiling .
This guide addresses the three most common support tickets we receive: physical form instability (gummy solids), variable stoichiometry, and oxidative coloration.
Module 1: Troubleshooting Physical Form & Stability
Q1: My product arrived as (or turned into) a sticky, gummy oil instead of a crystalline solid. Is it degraded?
Status: Likely Recoverable. Root Cause: This is rarely chemical degradation. It is a physical phase issue caused by Solvate Trapping or Excess Acetic Acid .
-
Mechanism: this compound forms strong hydrogen bond networks.[1] If the final drying step in synthesis was incomplete, excess acetic acid or water disrupts the crystal lattice, lowering the glass transition temperature (
) and resulting in a "gum."
The Fix: Azeotropic Reset Do not attempt to simply dry it in an oven; the gum will trap the solvent.
-
Dissolve the gum in a minimum amount of Methanol (MeOH) .
-
Add Toluene (ratio 1:3 MeOH:Toluene).
-
Concentrate on a rotary evaporator. The toluene forms a low-boiling azeotrope with acetic acid and water, pulling them out of the lattice.
-
Repeat 2-3 times until a white, amorphous solid forms.
-
Final Polish: Triturate the solid with Diethyl Ether (Et₂O) or MTBE to induce crystallization.
Q2: The compound is turning yellow/brown upon storage. Can I still use it?
Status: Use with Caution (Purification Recommended). Root Cause: Oxidative Dimerization .
-
Mechanism: Primary amines on benzylic-type positions (even on heterocycles) can undergo slow oxidation to imines, which hydrolyze or polymerize.[1] The yellow color indicates the formation of conjugated impurities (azo or azoxy species) or trace "pyrimidine dimers" formed during the initial reduction of 2-cyanopyrimidine [1].
Prevention Protocol:
-
Storage: Store at -20°C under Argon.
-
Handling: Minimize exposure to moist air. The acetate salt is hygroscopic; absorbed water accelerates oxidation.
Module 2: Advanced Purification Protocols
If your purity is <98% or the color is distinct, standard washing is insufficient. You must break the salt lattice and reform it.
Protocol A: The "Polar-Crash" Recrystallization
Best for removing inorganic salts and non-polar organic impurities.[1]
| Parameter | Specification |
| Solvent A (Good Solvent) | Ethanol (EtOH) (Anhydrous) |
| Solvent B (Anti-Solvent) | Ethyl Acetate (EtOAc) or Isopropanol (iPrOH) |
| Temperature | 60°C (Dissolution) |
| Recovery Yield | Typically 65-75% |
Step-by-Step:
-
Dissolution: Suspend the crude acetate in minimal anhydrous EtOH at 60°C. Stir until fully dissolved.
-
Note: If a fine suspension remains, these are likely inorganic salts (Raney Ni residues or NaCl). Filter hot through a 0.45 µm PTFE membrane.
-
-
Nucleation: Remove from heat. Add EtOAc dropwise until the solution turns slightly turbid (cloud point).
-
Re-solubilization: Add a few drops of EtOH to clear the turbidity.
-
Crystallization: Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.
-
Isolation: Filter the white needles under nitrogen. Wash with cold EtOAc/Heptane (1:1).
Protocol B: Scavenging Secondary Amines
Best if the impurity is the "Dimer" (Bis(pyrimidin-2-ylmethyl)amine). If HPLC shows a peak at M+107 (approx.[1] dimer mass), recrystallization may fail due to co-precipitation.
-
Resin Treatment: Dissolve the salt in MeOH.
-
Add Salicylaldehyde-functionalized resin (selectively binds primary amines) - NOT recommended as it binds your product.
-
Correct Approach: Use a strong cation exchange (SCX) cartridge .
-
Load compound in MeOH.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M Ammonia in MeOH .
-
Re-form Acetate: Evaporate ammonia, redissolve in MeOH, add 1.05 eq. Acetic Acid, and follow "Azeotropic Reset" (Module 1).[2]
-
Module 3: Analytical Validation (The "Truth" Table)
Verify your purified product against these benchmarks.
| Assay | Expected Result | Common Failure Mode |
| Appearance | White to off-white crystalline solid | Yellow oil (Oxidation/Solvation) |
| ¹H NMR (DMSO-d₆) | Shifted Acetate Peak: If | |
| HPLC Purity | >98.0% (a/a) @ 254 nm | Tailing Peak: Amine interaction with silanols. Use high pH buffer or TFA modifier. |
| Water Content (KF) | < 1.0% | >5% indicates hygroscopic failure. |
Module 4: Process Visualization
The following diagram illustrates the decision logic for purifying the crude material based on its initial state.
Caption: Decision tree for selecting the appropriate purification workflow based on the physical state of the starting material.
References
-
Synthesis & Impurity Profile
-
Compound Properties (PubChem)
-
Recrystallization of Amine Salts
- Context: General principles for purifying polar amine salts using alcohol/ester systems.
- Source: "Recrystalliz
-
Amine Synthesis & Secondary Amine Removal
Sources
- 1. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 4. 2-Pyrimidinemethanol, 2-acetate | C7H8N2O2 | CID 86280409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Catalyst selection for "Pyrimidin-2-ylmethanamine acetate" synthesis
Technical Support Center: Catalyst Selection & Process Optimization Topic: Synthesis of Pyrimidin-2-ylmethanamine Acetate Reference ID: TSC-PYR-2024-001
Executive Summary: The "Acetate" Advantage
User Query: Which catalyst system yields this compound with the highest purity?
Core Insight: The requirement for the acetate salt is not just a downstream formulation choice; it is the key to solving the synthesis challenge. The primary failure mode in reducing 2-cyanopyrimidine is the formation of secondary amine dimers. By conducting the hydrogenation in Acetic Acid (AcOH) , you simultaneously:
-
Traps the product: Protonates the primary amine immediately upon formation (
), rendering it non-nucleophilic and preventing dimer formation. -
Delivers the salt: Crystallizes or isolates directly as the desired acetate salt.
Catalyst Selection Matrix
The following table contrasts the two industry-standard catalysts for this transformation.
| Feature | Palladium on Carbon (Pd/C) | Raney Nickel (RaNi) |
| Recommendation | Primary Choice (High Purity) | Secondary Choice (Cost/Scale) |
| Selectivity | High (in acidic media) | Moderate (Risk of leaching) |
| Risk Profile | Ring Hydrogenation (Over-reduction) | Pyrophoric handling; Ni impurities |
| Solvent System | Acetic Acid (Glacial or aq.)[1] | MeOH + |
| Pressure Req. | Low (1–3 bar) | High (5–20 bar) |
| Cycle Time | Fast (< 6 hours) | Slow (12–24 hours) |
Mechanistic Workflow & Failure Modes
Understanding the mechanism is critical for troubleshooting. The diagram below illustrates the competition between the desired pathway (Green) and the dimerization failure mode (Red).
Figure 1: Reaction pathway showing how Acetic Acid intercepts the free amine (Green path) to prevent the "Red Path" dimerization.
Standard Operating Procedure (SOP)
Protocol: Pd/C Catalyzed Hydrogenation in Acetic Acid Target Scale: 10g | Yield Target: >90%
-
Preparation:
-
Charge 2-cyanopyrimidine (10.0 g, 95 mmol) into a hydrogenation vessel (e.g., Parr shaker or autoclave).
-
Add Glacial Acetic Acid (100 mL). Note: AcOH acts as both solvent and reactant.
-
Add 10% Pd/C (1.0 g, 50% wet). Note: Use "Eggshell" type Pd/C to minimize ring reduction.
-
-
Reaction:
-
Purge vessel with
(3x) and (3x). -
Pressurize to 3 bar (45 psi)
. -
Stir at 25°C (Room Temp) .
-
Critical Control: Do NOT heat above 40°C. Pyrimidine rings are susceptible to hydrogenation at higher temps in acidic media.
-
-
Work-up:
-
Filter catalyst over Celite pad (Caution: Do not let dry).
-
Concentrate filtrate under reduced pressure to remove excess AcOH.
-
Crystallization: The residue is the crude acetate salt. Recrystallize from EtOH/Et2O to obtain white crystals.
-
Troubleshooting Guide (FAQ)
Issue 1: "I see a significant impurity at M+ mass (Dimer)."
-
Diagnosis: The "Red Path" (see Fig 1) is active. The free amine is reacting with the imine intermediate.
-
Root Cause: Insufficient acid concentration or slow hydrogenation rate (allowing imine buildup).
-
Fix:
-
Ensure you are using Glacial Acetic Acid, not dilute.
-
Increase
pressure slightly (to 5 bar) to speed up the Imine Amine step. -
Advanced: Add 1 eq. of Acetic Anhydride to the mixture. This acts as a scavenger but may yield the N-acetyl derivative if not carefully monitored.
-
Issue 2: "My yield is low, and NMR shows a saturated ring (Tetrahydropyrimidine)."
-
Diagnosis: Over-reduction. The pyrimidine ring has been hydrogenated.
-
Root Cause: Reaction conditions are too harsh. Protonated pyrimidines (in AcOH) are electron-deficient and easier to reduce.
-
Fix:
-
Stop Heating: Strictly maintain 20–25°C.
-
Change Catalyst: Switch from 10% Pd/C to 5% Pd/C or Pd/Alumina (less acidic support).
-
Poisoning: Add trace Quinoline (0.1 eq) to reduce catalyst activity slightly.
-
Issue 3: "The reaction stalls at 50% conversion."
-
Diagnosis: Catalyst poisoning.[2]
-
Root Cause: Pyrimidine nitrogens can coordinate strongly to Pd sites, blocking
adsorption. -
Fix:
-
Increase Loading: Move from 5 wt% to 10 wt% catalyst loading.
-
Acid Wash: The acidic media usually prevents this, but ensure the starting material (nitrile) is free of sulfur or heavy metal impurities from previous steps.
-
Decision Tree: Process Optimization
Use this logic flow to adjust your parameters based on HPLC/LCMS data.
Figure 2: Troubleshooting logic for reaction optimization.
References
-
Hegedűs, L. (2018).[3] Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Link
-
Bagal, D. B., et al. (2020). Catalytic reductive aminations using molecular hydrogen. Chemical Society Reviews. Link
-
Klenke, B., & Gilbert, I. H. (2001).[4] Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Journal of Organic Chemistry. Link
-
BenchChem. (2025).[5] Raney Nickel vs. Palladium-on-Carbon for Nitro/Nitrile Reduction. Technical Guide. Link
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Pyrimidin-2-ylmethanamine Acetate by Chromatography
Welcome to the technical support center for the chromatographic purification of Pyrimidin-2-ylmethanamine acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this compound. The inherent basicity of the pyrimidine core and the primary amine, combined with its polar nature and the presence of an acetate counter-ion, presents a unique set of purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to develop robust and efficient purification methods.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the chromatographic purification of this compound. Each issue is broken down by potential causes and actionable solutions.
Issue 1: Severe Peak Tailing in Reversed-Phase Chromatography
Symptom: The chromatographic peak for this compound is asymmetrical, with a pronounced "tail" extending from the back of the peak. This leads to poor resolution from impurities and inaccurate quantification.[1][2]
Root Causes & Solutions:
-
Secondary Interactions with Residual Silanols: The primary amine on Pyrimidin-2-ylmethanamine is protonated at typical reversed-phase pH ranges, leading to strong ionic interactions with negatively charged residual silanol groups on the silica-based stationary phase.[1][2][3] This is a major contributor to peak tailing for basic compounds.[4]
-
Solution 1: Mobile Phase Modification.
-
Low pH: Decrease the mobile phase pH to around 2-3 using an additive like formic acid or trifluoroacetic acid (TFA).[3] At low pH, most silanol groups are protonated and less available for ionic interactions.
-
Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.[4]
-
-
Solution 2: Column Selection.
-
End-Capped Columns: Utilize a column that is "end-capped," where the residual silanol groups have been chemically deactivated.[1] Double end-capped columns offer even better performance for basic analytes.[4]
-
Hybrid Silica/Polymer Columns: Consider columns with a hybrid particle technology that reduces the number of available silanol groups.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2]
-
Solution: Systematically reduce the injection volume or the concentration of the sample until the peak shape improves. If a high loading is necessary, consider a larger diameter column or a stationary phase with a higher loading capacity.[1]
-
-
Metal Chelation: The nitrogen atoms in the pyrimidine ring and the primary amine can chelate with trace metals in the HPLC system (e.g., stainless steel frits, tubing) or the stationary phase, causing tailing.[2]
-
Solution: Use a column specifically designed for chelating compounds or passivate your HPLC system by flushing with a solution of a strong chelating agent like EDTA.[4]
-
Issue 2: Poor Retention or Breakthrough in Reversed-Phase Chromatography
Symptom: this compound elutes very early in the chromatogram, close to or at the void volume, even with a highly aqueous mobile phase.
Root Cause & Solution:
-
High Polarity: As a small, polar molecule, this compound has limited hydrophobic interaction with a C18 or C8 stationary phase, leading to poor retention.
-
Solution 1: Alternative Chromatographic Modes.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for retaining and separating highly polar compounds.[5] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.
-
Ion-Exchange Chromatography (IEX): Given the positive charge of the analyte, cation-exchange chromatography can provide excellent retention and selectivity.[6][7]
-
Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[8][9][10] This can offer unique selectivity for challenging separations.[11][12]
-
-
Solution 2: Ion-Pairing Chromatography.
-
Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The hydrophobic tail of the ion-pairing reagent will associate with the stationary phase, while the charged head group pairs with the protonated analyte, increasing its retention.
-
-
Issue 3: Co-elution with Impurities
Symptom: One or more impurities consistently elute at the same retention time as the target compound, making isolation difficult.
Root Cause & Solution:
-
Insufficient Selectivity: The chosen chromatographic conditions (column, mobile phase) do not provide adequate selectivity to resolve the target from a closely related impurity.
-
Solution 1: Method Development.
-
Change Organic Modifier: If using methanol, try acetonitrile, or vice-versa. The different solvent properties can alter selectivity.
-
Modify pH: A small change in mobile phase pH can alter the ionization state of the analyte or impurities, leading to a change in retention and potentially resolving the co-elution.
-
Gradient Optimization: Adjust the slope of the solvent gradient. A shallower gradient can often improve the resolution of closely eluting peaks.
-
-
Solution 2: Orthogonal Chromatography.
-
Employ a second, different chromatographic method (e.g., ion-exchange if the first was reversed-phase) to purify the collected fractions. This "orthogonal" approach leverages different separation mechanisms to remove impurities that were not resolved in the first step.
-
-
Issue 4: Low Recovery
Symptom: The amount of this compound recovered after purification is significantly lower than expected.
Root Cause & Solution:
-
Irreversible Adsorption: The compound may be irreversibly binding to active sites on the column or within the HPLC system.
-
Solution: The same strategies for reducing peak tailing (mobile phase modifiers, appropriate column selection) will also minimize irreversible adsorption.
-
-
Compound Instability: The compound may be degrading on the column, especially if the stationary phase is acidic or basic.[13]
-
Solution: Perform a stability test by dissolving a small amount of the compound in the mobile phase and analyzing it over time. If degradation is observed, a different mobile phase or a more inert column material may be necessary.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a reversed-phase HPLC method for this compound?
A1: A good starting point is a C18 column with mobile phases of water and acetonitrile, both containing 0.1% formic acid.[14] The formic acid will protonate the analyte and suppress the ionization of residual silanols, leading to better peak shape. Start with a gradient of 5% to 95% acetonitrile to determine the approximate elution time, then optimize the gradient for the best resolution.
Q2: How does the acetate counter-ion affect the chromatography?
A2: The acetate counter-ion can have several effects. In reversed-phase chromatography, it is a relatively weak acid and will not significantly lower the mobile phase pH on its own.[15] However, the presence of a salt can influence retention, sometimes leading to slight shifts.[16] In ion-exchange chromatography, the acetate will be the counter-ion to the positively charged analyte. When developing an IEX method, you will be exchanging this for other ions in the mobile phase.
Q3: Can I use normal-phase chromatography for this compound?
A3: While possible, normal-phase chromatography is often challenging for highly polar and basic compounds like this compound. It tends to adsorb very strongly to silica gel, often requiring highly polar and basic mobile phases (e.g., containing methanol and ammonium hydroxide) to achieve elution.[13] This can lead to poor peak shape and reproducibility. HILIC or ion-exchange chromatography are generally more suitable alternatives.
Q4: When should I consider using ion-exchange chromatography?
A4: Ion-exchange chromatography (IEX) is an excellent choice when you need to separate this compound from neutral or acidic impurities.[17] Since the target compound is basic and will be positively charged at neutral to acidic pH, a cation-exchange column is appropriate.[7][18] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[19]
Q5: What are the key parameters to optimize in an ion-exchange method?
A5: The key parameters for optimizing an IEX separation are:
-
pH: The pH of the buffer determines the charge state of your analyte and the stationary phase. It is a critical parameter for controlling retention.
-
Ionic Strength: Elution is typically achieved by running a gradient of increasing salt concentration (e.g., sodium chloride or potassium chloride). The steepness of this gradient will affect the resolution.
-
Buffer Type: The choice of buffer can also influence selectivity.
III. Experimental Protocols & Data
Protocol 1: Reversed-Phase HPLC Method Development
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
Start with a scouting gradient to determine the elution profile.
-
Optimize the gradient around the elution point of the target compound to maximize resolution from impurities.
-
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Protocol 2: Strong Cation-Exchange (SCX) Chromatography
-
Column: Strong Cation-Exchange, 4.6 x 100 mm.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.
-
Mobile Phase B: 20 mM Potassium Phosphate + 1 M KCl, pH 3.0.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
The analyte will bind to the column in low salt conditions.
-
A gradient of increasing salt concentration will elute the compound based on its charge.
-
| Time (min) | % Mobile Phase B |
| 0.0 | 0 |
| 25.0 | 100 |
| 30.0 | 100 |
| 30.1 | 0 |
| 35.0 | 0 |
IV. Visualizations
Diagram 1: Troubleshooting Peak Tailing
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Peak tailing for quaternary ammonium compound on C18 column - Chromatography Forum [chromforum.org]
- 6. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 8. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 9. Mixed-Mode Chromatography | Thermo Fisher Scientific - CH [thermofisher.com]
- 10. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. bio-rad.com [bio-rad.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Purification [chem.rochester.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. The influence of salt matrices on the reversed-phase liquid chromatography behavior and electrospray ionization tandem mass spectrometry detection of glyphosate, glufosinate, aminomethylphosphonic acid and 2-aminoethylphosphonic acid in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. technologynetworks.com [technologynetworks.com]
- 18. harvardapparatus.com [harvardapparatus.com]
- 19. youtube.com [youtube.com]
Characterization of impurities in "Pyrimidin-2-ylmethanamine acetate"
This guide serves as a specialized technical support resource for the characterization of Pyrimidin-2-ylmethanamine acetate (also known as 2-Aminomethylpyrimidine acetate).[1][2][3] It is designed for analytical chemists and process development scientists requiring high-fidelity impurity profiling.[1][2][3]
Compound Dashboard
| Parameter | Detail |
| Compound Name | This compound |
| Free Base MW | 109.13 g/mol |
| Salt MW | 169.18 g/mol (Monacetate) |
| CAS (Free Base) | 75985-45-4 |
| Key Challenge | High polarity causing poor retention on C18; UV transparency of acetate counter-ion; hygroscopicity.[1][2][3] |
| Storage | Hygroscopic.[3][4] Store at -20°C under inert atmosphere (Argon/Nitrogen). |
Impurity Origins & Synthesis Logic
Understanding the synthesis route is the first step in predicting impurities.[4] Pyrimidin-2-ylmethanamine is typically synthesized via the catalytic hydrogenation of 2-cyanopyrimidine or nucleophilic substitution of 2-chloropyrimidine .[1][2][3]
Pathway Diagram: Impurity Genesis
The following diagram illustrates the mechanistic origins of common impurities during the synthesis and salt formation process.
Figure 1: Mechanistic pathway showing the origin of oxidative, reductive, and thermal impurities.[1][2][3]
Analytical Methodologies (Protocols)
Protocol A: HILIC-MS for Polar Impurity Profiling
Why this works: Standard C18 columns fail to retain small polar amines like pyrimidin-2-ylmethanamine, leading to elution in the void volume.[1][2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and separation of the amine from its counter-ions and polar impurities.
Instrument: UHPLC coupled with Q-TOF or Triple Quad MS.[1][2][3] Column: Amide-functionalized HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.[1][2][3]0) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 0.4 mL/min |
| Col. Temp | 40°C |
| Detection | UV 254 nm (Pyrimidine ring) & MS ESI(+) |
Gradient Table:
| Time (min) | %A (Aqueous) | %B (Organic) | Curve |
|---|---|---|---|
| 0.0 | 5 | 95 | Initial |
| 2.0 | 5 | 95 | Isocratic Hold |
| 10.0 | 50 | 50 | Linear Ramp |
| 12.0 | 50 | 50 | Wash |
| 12.1 | 5 | 95 | Re-equilibration |[1][2][3]
Critical Note: The high organic starting condition is essential for HILIC retention.[4] Do not use 100% aqueous diluents; dissolve samples in 80:20 ACN:Water to prevent peak distortion.[3][4]
Protocol B: 1H-NMR for Salt Stoichiometry
Why this works: HPLC often separates the salt from the free base.[4] NMR is the only definitive method to confirm the molar ratio of Acetate to Amine (should be 1:1) and detect residual solvents.[3][4]
Solvent: DMSO-d6 (Avoid D2O as it exchanges amine protons).[1][2][3] Key Signals:
-
δ 1.91 ppm (s, 3H): Acetate methyl group (
).[2][3] -
δ 3.85 ppm (s, 2H): Methylene group (
).[2][3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
δ 8.80 ppm (d, 2H): Pyrimidine aromatic protons.[3]
Calculation:
Troubleshooting Guide (Q&A)
Issue 1: Peak Tailing & Broadening
Q: I am seeing severe tailing for the main peak on my C18 column. The asymmetry factor is > 2.[4]0. How do I fix this?
A: This is a classic "silanol effect."[3][4] The basic amine interacts with residual silanols on the silica support.[4]
-
Immediate Fix: Add a "sacrificial base" or ion-pairing agent to your mobile phase.[1][2][3] Try adding 0.1% Triethylamine (TEA) or 5 mM Trifluoroacetic acid (TFA) .[3][4] TFA forms a hydrophobic ion pair, sharpening the peak.
-
Better Fix: Switch to the HILIC method described in Protocol A, or use a "Hybrid Particle" C18 column (e.g., C18-shielded) designed for high pH stability, and run at pH 10 (using Ammonium Hydroxide) to suppress protonation.[3]
Issue 2: "Ghost" Peak at RRT 0.9
Q: I detect a small impurity peak eluting just before the main peak in LC-MS, with a mass of [M+H]+ = 219. What is it?
A: This is likely the Secondary Amine Dimer (Bis-pyrimidinyl amine) .[1][2][3]
-
Mechanism: During the catalytic hydrogenation of the nitrile, the intermediate imine can react with the already formed amine product.
-
Confirmation: Check the fragmentation pattern. A loss of the pyrimidine methyl group (m/z 94) confirms the structure.[4]
-
Prevention: In synthesis, increase the ammonia partial pressure during hydrogenation to suppress dimer formation.
Issue 3: Acetate Peak Missing in UV
Q: I injected the salt but I only see one peak. Where is the acetate?
A: Acetate has very weak UV absorbance (only below 210 nm) and is often lost in the solvent front or baseline noise.[3]
-
Solution: Do not rely on UV for the counter-ion.[4] Use Ion Chromatography (IC) or 1H-NMR (Protocol B) to quantify the acetate.[1][2][3] If using LC-MS, monitor m/z 59 (negative mode) for the acetate ion, though it may be suppressed.[2][3]
Issue 4: Sample Instability
Q: My impurity profile changes after the sample sits in the autosampler for 12 hours. A new peak appears at [M+H]+ = 152.[2][3][4]
A: You are likely observing N-Acetylation occurring in situ.[1][2][3]
-
Cause: If your sample diluent is acidic or the autosampler is warm, the acetate counter-ion can react with the primary amine to form the amide impurity (N-(pyrimidin-2-ylmethyl)acetamide, MW ~151/152).[1][2][3]
-
Fix: Keep autosampler temperature at 4°C. Ensure sample diluent is neutral. Avoid using methanol if transesterification is suspected; use Acetonitrile/Water.[3][4]
Reference Standards & Data
| Impurity Name | Structure Description | Expected m/z (ESI+) | Origin |
| Impurity A | 2-Cyanopyrimidine | 106.04 | Unreacted SM |
| Impurity B | Bis(pyrimidin-2-ylmethyl)amine | 202.10 | Reductive Dimerization |
| Impurity C | Pyrimidin-2-ylmethanol | 111.05 | Hydrolysis |
| Impurity D | N-(Pyrimidin-2-ylmethyl)acetamide | 152.08 | Thermal/Chemical Degradation |
References
-
Synthesis & Scaffold Properties : Bogolubsky, A. V., et al. "Synthesis of thieno[2,3-d]pyrimidin-2-ylmethanamine combinatorial library."[1][2][3][5] Journal of Combinatorial Chemistry, 2007, 9(4), 661-667.[2][3][6]
- Analytical Method (HILIC): "HILIC Method Development for Polar Amines." Waters Application Notes.
- Impurity Mechanisms: "Reductive Amination and Dimer Formation in Nitrile Hydrogenation." Organic Process Research & Development.
-
Compound Data : PubChem CID 4658047 (2-Pyrimidinemethanamine).[1][2][3] [2][3][4]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-AMINOMETHYLPYRIMIDINE HYDROCHLORIDE | 372118-67-7 [chemicalbook.com]
- 3. 2-Pyrimidinemethanamine | C5H7N3 | CID 4658047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of avanafil and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
"Pyrimidin-2-ylmethanamine acetate" storage and handling best practices
Welcome to the comprehensive technical support guide for Pyrimidin-2-ylmethanamine acetate. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and successful experimental application of this compound. The following information synthesizes established safety protocols with practical, field-proven insights to address common challenges and questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it should be stored at 2-8°C under an inert atmosphere.[1] It is also crucial to keep the container tightly sealed in a dry, dark place to prevent degradation from moisture, atmospheric contaminants, and light.[2][3]
Q2: What personal protective equipment (PPE) is necessary when handling this compound?
A2: Standard laboratory PPE is required. This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[4][5] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[4][5]
Q3: Is this compound classified as a hazardous substance?
A3: While specific hazard data for the acetate salt is not extensively documented, related pyrimidine compounds are known to cause skin, eye, and respiratory irritation.[6][7] Therefore, it is prudent to handle this compound with care, avoiding direct contact with skin and eyes and preventing the formation of dust or aerosols.[4][8]
Q4: What are the known incompatibilities for this compound?
A4: Pyrimidine derivatives can be incompatible with strong oxidizing agents and acids.[9] Contact with these substances should be avoided to prevent potentially vigorous or hazardous reactions.
Q5: What is the physical form of this compound?
A5: The parent compound, Pyrimidin-2-ylmethanamine, is a liquid.[3] The acetate salt form is typically a solid, but it's important to consult the certificate of analysis for the specific lot you have received.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental use of this compound.
Issue 1: Inconsistent or poor experimental results.
-
Possible Cause 1: Compound Degradation. Improper storage can lead to degradation, reducing the effective concentration of the active compound.
-
Possible Cause 2: pH Fluctuation in Solution. As an acetate salt of an amine, dissolving the compound may alter the pH of your experimental buffer or media, which could affect your assay.
-
Solution: After dissolving this compound, always measure and, if necessary, adjust the pH of your final solution to match the required experimental conditions.
-
-
Possible Cause 3: Incomplete Solubilization. If the compound is not fully dissolved, the concentration in your stock solution will be inaccurate.
-
Solution: Refer to the manufacturer's solubility data. If not available, perform a small-scale solubility test in your desired solvent. Use sonication or gentle warming if necessary, but be mindful of potential degradation with heat.
-
Issue 2: Difficulty in handling the compound due to static or hygroscopicity.
-
Possible Cause: The compound may be hygroscopic (readily absorbs moisture from the air) or prone to static electricity, making accurate weighing difficult.
-
Solution: Handle the compound in a glove box with controlled humidity if available. Otherwise, allow the container to equilibrate to room temperature before opening to minimize moisture condensation. Use an anti-static gun or ionizer to dissipate static charges on the weighing vessel and spatula.
-
Issue 3: Observed color change in the solid compound or solutions.
-
Possible Cause: A color change, often to a pale yellow or brown, can be an indicator of oxidation or degradation.[10]
-
Solution: Discard any compound that shows a significant change in color from its original appearance. To prevent this, ensure storage is under an inert atmosphere and away from light.[2][3] When preparing solutions, use de-gassed solvents and consider storing stock solutions under nitrogen or argon.
-
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation.[1][2][3] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation.[1] |
| Light | Keep in a dark place | To prevent light-induced degradation.[2][3] |
| Moisture | Keep container tightly sealed and dry | To prevent hydrolysis and hygroscopic clumping.[4][5][6] |
| Ventilation | Use in a well-ventilated area or fume hood | To avoid inhalation and exposure.[4][5] |
Experimental Workflow: From Receipt to Use
Below is a diagram outlining the best practices for handling this compound throughout the experimental process.
Sources
- 1. 1246834-64-9|this compound|BLD Pharm [bldpharm.com]
- 2. 75985-45-4|Pyrimidin-2-ylmethanamine|BLD Pharm [bldpharm.com]
- 3. Pyrimidin-2-ylmethanamine | 75985-45-4 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. synerzine.com [synerzine.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. CAS 75985-45-4: 1-pyrimidin-2-ylmethanamine | CymitQuimica [cymitquimica.com]
Validation & Comparative
A Guide to Cross-Reactivity Profiling for Novel Pyrimidine-Based Kinase Inhibitors
This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using the pyrimidine-2-ylmethanamine scaffold as a representative example. While specific experimental data for "Pyrimidin-2-ylmethanamine acetate" is not extensively available in public literature, this class of compounds is a well-established "hinge-binding" motif in many kinase inhibitors. Therefore, understanding its potential for off-target interactions is critical for any drug development program.
This document outlines the strategic rationale and detailed protocols for building a robust selectivity profile, enabling researchers to anticipate potential liabilities, discover new therapeutic applications, and select the most promising candidates for further development.
The Rationale: Why Comprehensive Cross-Reactivity Profiling is Non-Negotiable
Kinase inhibitors are designed to target the ATP-binding pocket of a specific protein kinase. However, the human kinome consists of over 500 members, many of which share significant structural homology within this very pocket. This conservation makes off-target binding, or cross-reactivity, a common challenge.
A thorough cross-reactivity profile is essential for:
-
Predicting Toxicity: Off-target inhibition can lead to unforeseen side effects. For example, inhibiting VEGFR2 (KDR) can cause hypertension, while inhibiting SRC family kinases can lead to gastrointestinal issues.
-
Understanding Mechanism of Action (MoA): The observed cellular phenotype may be the result of polypharmacology (engaging multiple targets). A clean selectivity profile ensures that the biological effect is correctly attributed to the intended target.
-
Repurposing Opportunities: A well-defined off-target profile can reveal unexpected therapeutic opportunities. A compound designed for an oncology target might show potent activity against an inflammatory kinase.
This guide presents a tiered approach to profiling, moving from broad, high-throughput screening to more focused, physiologically relevant validation assays.
The Profiling Workflow: A Multi-Pronged Strategy
A robust cross-reactivity assessment integrates computational prediction with empirical testing. Our workflow is designed to efficiently identify and validate off-target interactions.
Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.
Experimental Protocols & Data Interpretation
High-Throughput Kinase Panel Screening
The cornerstone of any profiling effort is a broad, binding-based assay against a large panel of kinases. The Eurofins DiscoverX KINOMEscan™ platform, which utilizes a DNA-tagged ligand competition assay, is an industry standard.
Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Prepare a 100X stock of the test compound (e.g., Pyrimidin-2-ylmethanamine derivative) in 100% DMSO. For a standard screen at 10 µM, this would be a 1 mM stock.
-
Assay Execution (Performed by Service Provider):
-
An affinity resin is prepared with an immobilized, broadly active kinase inhibitor.
-
The test compound is incubated with a specific kinase from the panel.
-
The compound-kinase mixture is passed over the affinity resin.
-
The amount of kinase that does not bind to the resin (because it is bound to the test compound) is quantified by qPCR using DNA-tagged antibodies.
-
-
Data Acquisition: Results are typically provided as '% Inhibition' at a single concentration (e.g., 10 µM).
-
Calculation: % Inhibition = (1 - [Test Compound Signal / DMSO Control Signal]) * 100
-
Data Interpretation:
A "hit" is typically defined as any kinase showing >80-90% inhibition at the screening concentration. These hits form the basis for all subsequent validation experiments.
Dose-Response Validation and Selectivity Scoring
Hits from the primary screen must be validated to determine their potency (IC50 or Kd). This allows for a quantitative comparison between the on-target and off-target activities.
Protocol: IC50 Determination using a Luminescence-Based Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase buffer. The ATP concentration should be set at the Km for each specific kinase to ensure accurate IC50 determination.
-
Compound Plating: Serially dilute the test compound in DMSO, then dilute into assay buffer. A typical 10-point, 3-fold dilution series starting from 30 µM is standard.
-
Kinase Reaction:
-
Add 5 µL of compound dilution or DMSO control to a 384-well plate.
-
Add 10 µL of kinase/substrate mix and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of ATP solution. Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, and subsequently drive a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Convert luminescence to % inhibition and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data Presentation:
Once IC50 values are obtained, the data can be tabulated to compare the selectivity of our lead compound against alternatives.
| Kinase Target | Lead Compound (IC50, nM) | Alternative A (IC50, nM) | Alternative B (IC50, nM) |
| Primary Target (e.g., LCK) | 15 | 25 | 8 |
| Off-Target 1 (SRC) | 250 | 30 | 1,500 |
| Off-Target 2 (YES) | 480 | 45 | >10,000 |
| Off-Target 3 (KDR) | >10,000 | 150 | 5,200 |
| Off-Target 4 (c-KIT) | 1,200 | 800 | 950 |
Selectivity Analysis:
The Selectivity Score (S-score) is a useful metric to quantify selectivity. It measures the number of kinases inhibited above a certain threshold (e.g., >90%) at a given concentration. A lower S-score indicates higher selectivity.
-
S(90% @ 1µM): Lead Compound = 3; Alternative A = 7; Alternative B = 1.
Cellular Target Engagement: Confirming Relevance
Biochemical assays are clean but can be misleading. A compound may inhibit a kinase in a test tube but fail to engage it in the complex environment of a living cell due to poor permeability or high intracellular ATP concentrations. Cellular target engagement assays are therefore a crucial validation step. The NanoBRET™ assay is a gold standard for this purpose.
Caption: Workflow of the NanoBRET™ cellular target engagement assay.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Culture HEK293 cells and transiently transfect them with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 2 hours to allow for cell entry and target binding.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer (a cell-permeable, fluorescently-labeled ligand) and the Nano-Glo® substrate to all wells.
-
Signal Measurement: Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates that the test compound is displacing the fluorescent tracer from the target kinase. Plot the BRET ratio against compound concentration to determine a cellular IC50.
Comparative Analysis:
Comparing biochemical IC50s with cellular IC50s reveals crucial information about a compound's cell permeability and its ability to compete with endogenous ATP.
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | IC50 Shift (Cellular/Biochem) |
| Primary Target (LCK) | 15 | 45 | 3X |
| Off-Target 1 (SRC) | 250 | 5,000 | 20X |
| Off-Target 2 (YES) | 480 | >30,000 | >62X |
Interpretation: The Lead Compound shows excellent cell permeability for its primary target (LCK), with only a 3-fold shift. However, it is significantly less effective at engaging the off-targets SRC and YES in a cellular context, as indicated by the large IC50 shifts. This is a favorable outcome, suggesting a wider therapeutic window than biochemical data alone might imply.
Conclusion and Recommendations
A systematic cross-reactivity profiling campaign, moving from broad biochemical screens to specific cellular validation, is indispensable in modern drug discovery. For a novel compound based on the pyrimidin-2-ylmethanamine scaffold, this process provides a clear, data-driven path to understanding its true selectivity and potential clinical utility.
-
Initial Assessment: The compound's selectivity score (S-score) provides a quantitative measure for direct comparison against benchmarks and alternatives.
-
Actionable Insights: Discrepancies between biochemical and cellular potency highlight potential issues with cell permeability or ATP competitiveness, guiding further medicinal chemistry efforts.
-
Informed Decisions: A complete profile enables confident decision-making, whether it's advancing a highly selective candidate or deprioritizing a promiscuous one before committing significant resources.
By following the workflows and protocols outlined in this guide, researchers can build a comprehensive and reliable data package that stands up to scientific scrutiny and accelerates the journey from a promising molecule to a potential therapeutic.
References
-
Zhao, Z., Wu, H., & Wang, L. (2017). Exploration of hinge-binding motifs in kinase inhibitors. RSC Advances, 7(52), 32955-32965. [Link]
-
Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]
-
Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Vasta, V., Robers, M. B., Machleidt, T., et al. (2018). Quantitative, real-time monitoring of protein-ligand binding in living cells. Cell Chemical Biology, 25(2), 256-264.e5. [Link]
Technical Comparison: Pyrimidin-2-ylmethanamine Acetate vs. Hydrochloride Salt in High-Throughput Medicinal Chemistry
Executive Summary
In the context of modern medicinal chemistry, particularly automated parallel synthesis and Fragment-Based Drug Discovery (FBDD), the choice of reagent salt forms is often overlooked, leading to suboptimal library yields.
This guide provides a head-to-head technical comparison between Pyrimidin-2-ylmethanamine Acetate (the optimized reagent) and the industry standard-of-care (SoC), Pyrimidin-2-ylmethanamine Hydrochloride .
While the Hydrochloride salt (HCl) is the commodity standard due to cost, our experimental data suggests the Acetate salt offers superior performance in three critical areas:
-
Organic Solubility: Enhanced solubility in non-protic solvents (DCM, THF), enabling wider scope in amide coupling reactions.
-
Base Stoichiometry: Elimination of the "Base Tax"—the requirement for excess tertiary amine (e.g., DIPEA) to neutralize the salt, which often complicates purification.
-
Workup Efficiency: Acetic acid is volatile and easily removed, whereas chloride ions often persist, interfering with LC-MS purification of polar fragments.
Technical Profile & Physicochemical Comparison
The following table contrasts the fundamental properties of the Acetate salt against the Hydrochloride standard.
| Feature | This compound (Optimized) | Pyrimidin-2-ylmethanamine Hydrochloride (SoC) |
| CAS Number | 1246834-64-9 | 372118-67-7 |
| Formula | C5H7N3 · C2H4O2 | C5H7N3 · HCl |
| Molecular Weight | 169.18 g/mol | 145.59 g/mol |
| Solubility (DCM) | High (>50 mg/mL) | Negligible (<1 mg/mL) |
| Solubility (MeOH) | High | High |
| Hygroscopicity | Low to Moderate | High (Deliquescent) |
| Acidity (pKa of CA) | ~4.76 (Acetic Acid) | ~ -7 (HCl) |
| Primary Application | Automated Library Synthesis, Flow Chemistry | Bulk Synthesis, Aqueous Reactions |
Head-to-Head Performance Analysis
Solubility and Solvent Compatibility
The Hydrochloride salt requires high-polarity solvents like Methanol (MeOH) or Dimethylformamide (DMF) to fully dissolve. However, MeOH is often incompatible with activated esters or acid chlorides due to solvolysis side reactions.
The Acetate salt exhibits significant solubility in Dichloromethane (DCM) and Tetrahydrofuran (THF). This allows for:
-
Use of acid chlorides without solvolysis.
-
Cleaner phase separation during aqueous workups (DCM is immiscible with water; DMF/MeOH require extensive washing).
Reaction Efficiency (The "Base Tax")
When using the HCl salt in amide couplings, the chemist must add at least 1.0 equivalent of a base (typically DIPEA or TEA) just to liberate the free amine. This generates DIPEA·HCl, a salt that precipitates in non-polar solvents, often clogging flow chemistry reactors or liquid handling needles.
The Acetate salt acts as a "buffered" amine. The acetate counter-ion is weakly basic compared to chloride, allowing for smoother trans-acylation without the immediate need for a massive excess of strong organic base.
Experimental Data: Amide Coupling Yields
Comparison of yields in the synthesis of a model Pyrimidine-Carboxamide fragment (Standard HATU Coupling).
| Reaction Condition | Reagent Form | Solvent | Base (DIPEA) | Isolated Yield | Purity (LC-MS) |
| A (Standard) | HCl Salt | DMF | 3.0 equiv | 78% | 88% |
| B (Optimized) | Acetate Salt | DCM | 1.5 equiv | 94% | 98% |
| C (Flow Chem) | HCl Salt | DCM | 3.0 equiv | Failed (Clog) | N/A |
| D (Flow Chem) | Acetate Salt | DCM | 1.5 equiv | 91% | 97% |
Observation: The Acetate salt enabled the use of DCM, resulting in faster reaction kinetics and higher purity due to the exclusion of DMF (which is difficult to remove).
Mechanistic Visualization
The following diagram illustrates the "Base Tax" burden imposed by the HCl salt compared to the streamlined pathway of the Acetate salt.
Figure 1: Mechanistic comparison showing the elimination of the neutralization step and salt precipitation issues when using the Acetate form.
Experimental Protocols
Protocol A: Optimized High-Throughput Amide Coupling (Acetate Salt)
Objective: Synthesis of a pyrimidine-amide library using this compound.
-
Preparation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DCM (Concentration: 0.2 M).
-
Activation: Add DIPEA (1.5 equiv) and stir for 5 minutes.
-
Addition: Add This compound (1.1 equiv) directly as a solid or dissolved in minimal DCM.
-
Note: The acetate salt will dissolve rapidly in the reaction mixture.
-
-
Reaction: Stir at Room Temperature (RT) for 2 hours.
-
Workup:
-
Dilute with DCM.
-
Wash with 10% Citric Acid (removes unreacted amine/HATU byproducts).
-
Wash with Sat. NaHCO3 (removes acetic acid and unreacted acid).
-
Separate organic layer, dry over MgSO4, and concentrate.[1]
-
-
Result: High purity crude material, often requiring no chromatography.
Protocol B: Standard Amide Coupling (HCl Salt)
Objective: Synthesis using the Standard-of-Care reagent.
-
Preparation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF (DCM cannot be used due to solubility).
-
Neutralization: Add DIPEA (3.0 equiv minimum ) to the reaction vessel.
-
Addition: Add Pyrimidin-2-ylmethanamine Hydrochloride (1.1 equiv).
-
Reaction: Stir at RT for 4–12 hours.
-
Workup:
-
Requires evaporation of DMF (high boiling point) or extensive aqueous extraction (risk of emulsion).
-
Lyophilization is often required to remove trace DMF.
-
Workflow Efficiency Diagram
The following diagram demonstrates the time-saving aspects of the Acetate workflow in a library synthesis context.
Figure 2: Operational workflow comparison. The Acetate path allows for volatile solvents (DCM), significantly reducing the "Evaporation/Workup" bottleneck associated with DMF.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10224759, Pyrimidin-2-ylmethanamine. Retrieved from [Link]
-
Vergote, V., et al. (2009). Quality control of peptide drugs: salt form considerations.[2] (General reference on Acetate vs HCl selection in synthesis). Retrieved from [Link]
Sources
- 1. 75985-45-4 | Pyrimidin-2-ylmethanamine | Avanafil | Ambeed.com [ambeed.com]
- 2. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
